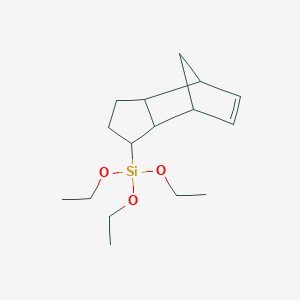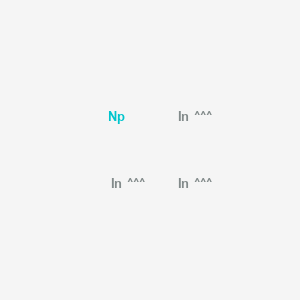
Indium--neptunium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indium–neptunium (3/1) is a compound formed by the combination of indium and neptunium in a 3:1 ratio. Indium is a post-transition metal known for its malleability and low melting point, while neptunium is an actinide metal with radioactive properties. This compound is of interest due to its unique chemical and physical properties, which make it relevant in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of indium–neptunium (3/1) can be achieved through various synthetic routes. One common method involves the direct combination of indium and neptunium metals under controlled conditions. The reaction typically requires high temperatures and an inert atmosphere to prevent oxidation. Another method involves the reduction of indium and neptunium salts in the presence of a reducing agent, such as lithium borohydride, at ambient temperature .
Industrial Production Methods: Industrial production of indium–neptunium (3/1) may involve electrodeposition techniques, where indium and neptunium ions are reduced and deposited onto a substrate. This method allows for the precise control of the composition and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Indium–neptunium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form higher oxidation state species, and it can also participate in reduction reactions to form lower oxidation state species .
Common Reagents and Conditions: Common reagents used in the reactions of indium–neptunium (3/1) include halogens, alkyl halides, and transition metal catalysts. The reactions are often carried out under inert atmospheres and at controlled temperatures to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of indium–neptunium (3/1) depend on the specific reaction conditions and reagents used. For example, the haloalkynylation reaction catalyzed by indium(III) halides can produce haloalkyne derivatives .
Scientific Research Applications
Indium–neptunium (3/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions, including haloalkynylation and complexation reactions . In biology and medicine, indium compounds are known for their radiopharmaceutical applications, where they are used for diagnostic imaging and radiotherapy . The compound’s unique properties also make it valuable in industrial applications, such as in the production of semiconductors and advanced materials .
Mechanism of Action
The mechanism of action of indium–neptunium (3/1) involves its ability to participate in redox reactions and form stable complexes with various ligands. The compound can interact with molecular targets through coordination bonds, leading to changes in the electronic and structural properties of the target molecules . In radiopharmaceutical applications, the radioactive properties of neptunium contribute to the compound’s effectiveness in imaging and therapy .
Comparison with Similar Compounds
Indium–neptunium (3/1) can be compared with other similar compounds, such as indium–plutonium and indium–americium complexes. These compounds share similar chemical properties but differ in their radioactive characteristics and specific applications . The unique combination of indium and neptunium in a 3:1 ratio provides distinct advantages in terms of stability and reactivity, making it a valuable compound for various scientific and industrial purposes .
List of Similar Compounds:- Indium–plutonium (3/1)
- Indium–americium (3/1)
- Indium–thorium (3/1)
Properties
CAS No. |
143976-51-6 |
|---|---|
Molecular Formula |
In3Np |
Molecular Weight |
581.50 g/mol |
InChI |
InChI=1S/3In.Np |
InChI Key |
MBAOPFAJKOTFIV-UHFFFAOYSA-N |
Canonical SMILES |
[In].[In].[In].[Np] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2,6-Difluoro-4-(pent-3-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12541834.png)
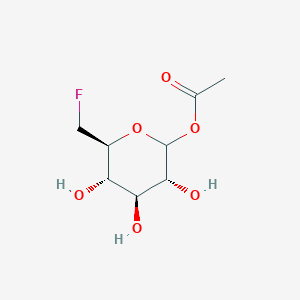
![4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-[2-(4-hydroxyphenyl)ethenyl]-](/img/structure/B12541846.png)
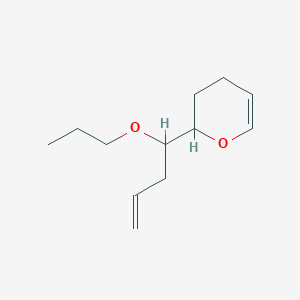
![N-[5-(Phenylselanyl)pentyl]benzamide](/img/structure/B12541861.png)
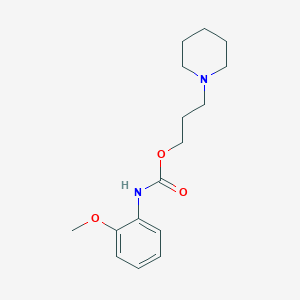
![2-(2-{[(5-Methylfuran-2-yl)methyl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B12541864.png)

![Benzoic acid, 3-[3-[4-(1-methylethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B12541889.png)
![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butanamide](/img/structure/B12541890.png)
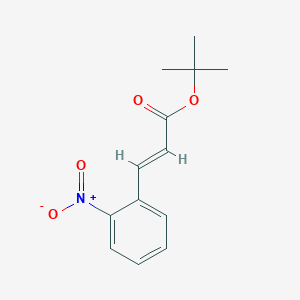
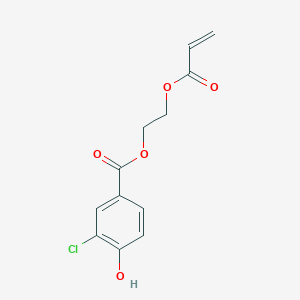
![4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane](/img/structure/B12541905.png)
